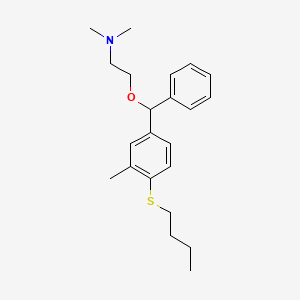
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H33K4NO6P2 and a molecular weight of 553.78 g/mol. It is known for its unique structure, which includes a tetradecyl chain attached to a bis(methylene)diphosphonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include:
Reactants: Tetradecylamine, formaldehyde, phosphorous acid, potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Continuous Addition: Reactants are continuously added to the reactor.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: The product is purified using crystallization or other separation techniques.
化学反应分析
Types of Reactions
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Utilized in water treatment processes and as a corrosion inhibitor.
相似化合物的比较
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate can be compared with other similar compounds such as:
Tetrapotassium ethylenediaminetetraacetate (EDTA): Both compounds are used as chelating agents, but this compound has a longer alkyl chain, providing different solubility and interaction properties.
Tetrapotassium nitrilotriacetate (NTA): Similar chelating properties, but this compound has a more complex structure, offering unique reactivity.
Tetrapotassium iminodisuccinate (IDS): Both are used in water treatment, but this compound has a higher molecular weight and different binding affinities.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
属性
| 94230-66-7 | |
分子式 |
C16H33K4NO6P2 |
分子量 |
553.78 g/mol |
IUPAC 名称 |
tetrapotassium;N,N-bis(phosphonatomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H37NO6P2.4K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;;/q;4*+1/p-4 |
InChI 键 |
FPACRNCPUYCVEV-UHFFFAOYSA-J |
规范 SMILES |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


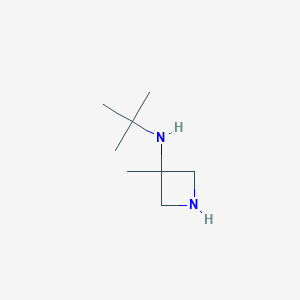
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
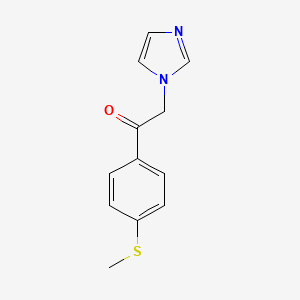
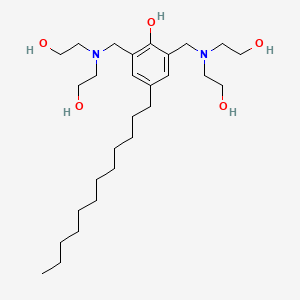
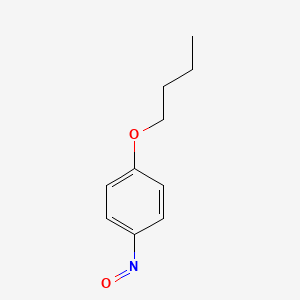
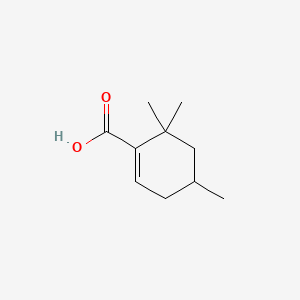
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
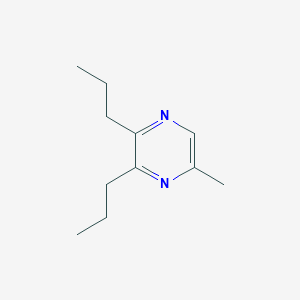
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)

